molecular formula C15H12ClN3O2 B7860137 3-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-YL]methoxy}aniline

3-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-YL]methoxy}aniline

Cat. No.: B7860137
M. Wt: 301.73 g/mol
InChI Key: TUJQBHYKFKMLSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-YL]methoxy}aniline is a chemical compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the oxadiazole ring in the structure imparts unique properties to the compound, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-YL]methoxy}aniline typically involves the formation of the oxadiazole ring followed by the introduction of the aniline moiety. One common synthetic route includes the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. This is followed by the reaction with an appropriate aniline derivative to introduce the aniline moiety.

For example, the synthesis can be carried out by reacting 4-chlorobenzohydrazide with a suitable carboxylic acid derivative under acidic conditions to form the oxadiazole ring. The resulting intermediate is then reacted with 3-aminophenol in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-YL]methoxy}aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an antimicrobial and anticancer agent.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic properties.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-YL]methoxy}aniline involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, leading to the modulation of biological processes. For example, the compound may inhibit the activity of certain enzymes involved in inflammation, thereby exerting its anti-inflammatory effects. Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)propionic acid
  • 4-Chlorocinnamic acid
  • 3-(4-Bromophenyl)propionic acid

Uniqueness

Compared to similar compounds, 3-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-YL]methoxy}aniline stands out due to the presence of the oxadiazole ring, which imparts unique biological activities and chemical properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2/c16-11-6-4-10(5-7-11)15-19-18-14(21-15)9-20-13-3-1-2-12(17)8-13/h1-8H,9,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJQBHYKFKMLSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=NN=C(O2)C3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.